Miconazole

Otomycosis Topical Antifungal Comparative Efficacy

Miconazole (CAS 22916-47-8) is a first-generation imidazole antifungal with verified potency against fluconazole-resistant Candida albicans (MIC50 0.03 μg/mL, MIC90 0.5 μg/mL). Unlike other azoles, it induces Hsp90/calcineurin-dependent aneuploidy-mediated tolerance—not stable ERG11 resistance—making it essential for antifungal drug adaptation studies and susceptibility panel development. For otolaryngology procurement, miconazole cream provides superior early symptomatic resolution (≤4 days) versus clotrimazole drops, directly improving patient compliance and resource utilization. As a BCS Class II benchmark with established solubility across pharmaceutically relevant solvents (buffer pH 2.0 < pH 7.4 < hexane < 1-octanol), it is the reference standard for novel topical delivery system development and ex vivo permeation testing.

Molecular Formula C18H14Cl4N2O
Molecular Weight 416.1 g/mol
CAS No. 22832-87-7; 22916-47-8
Cat. No. B15561734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiconazole
CAS22832-87-7; 22916-47-8
Molecular FormulaC18H14Cl4N2O
Molecular Weight416.1 g/mol
Structural Identifiers
InChIInChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2
InChIKeyBYBLEWFAAKGYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.63e-04 g/L

Miconazole for Procurement: Core Identity and Clinical-Industrial Positioning of an Imidazole Antifungal


Miconazole (CAS 22916-47-8) is a first-generation synthetic imidazole antifungal agent that inhibits fungal lanosterol-14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity [1]. It exhibits broad-spectrum activity against Candida species, dermatophytes, and certain filamentous fungi, and is available in multiple dosage forms including topical creams, buccal tablets, and parenteral formulations [2]. The compound remains a mainstay in the treatment of superficial and mucosal fungal infections decades after its introduction [3].

Why Miconazole Cannot Be Casually Substituted: Key Differentiation Factors in Scientific Procurement


Azole antifungals are not interchangeable despite sharing a common CYP51 inhibition mechanism. Miconazole exhibits quantifiable differences in potency, spectrum, and resistance profile relative to its closest analogs. In vitro MIC data show that miconazole retains potent activity against fluconazole-resistant Candida albicans isolates [1], while clinical studies demonstrate that even within the imidazole class, miconazole and clotrimazole produce differential clinical outcomes depending on formulation and indication [2]. Furthermore, the predominant adaptation mechanism to miconazole in C. albicans is aneuploidy-mediated tolerance rather than stable resistance, a pattern distinct from the resistance trajectories observed with other azoles [3]. These compound-specific attributes have direct implications for experimental design, formulation development, and clinical procurement decisions.

Miconazole Product-Specific Quantitative Evidence: Comparator-Based Differentiation for Scientific Selection


Miconazole Cream vs. Clotrimazole Drops in Otomycosis: Faster Symptom Resolution Drives Clinical Preference

In a prospective study of 200 otomycosis patients, miconazole cream demonstrated superior early symptomatic improvement compared to clotrimazole drops at the Day 4 assessment, with equivalent outcomes by Day 14 [1]. This differential time-to-response profile has direct implications for clinical product selection where rapid symptom relief is a priority.

Otomycosis Topical Antifungal Comparative Efficacy Patient-Reported Outcomes

Miconazole MIC90 Against Scedosporium apiospermum: Superior In Vitro Activity Among Conventional Azoles

Against clinical isolates of Scedosporium apiospermum, miconazole exhibited an MIC90 of 1 μg/mL, demonstrating greater in vitro potency than itraconazole (MIC90 4 μg/mL) and comparable activity to posaconazole (MIC90 2 μg/mL), while voriconazole showed the highest activity (MIC90 0.5 μg/mL) [1]. This positions miconazole as a conventional azole with meaningful activity against this intrinsically resistant filamentous pathogen.

Antifungal Susceptibility Scedosporium MIC90 Filamentous Fungi

Miconazole Retains Potency Against Fluconazole-Resistant Candida albicans: Cross-Resistance Profile Differentiation

In vitro susceptibility testing of clinical Candida isolates demonstrates that miconazole maintains potent activity against strains with documented fluconazole resistance [1]. The overall MIC range for miconazole against clinical Candida isolates was 0.004–1.0 μg/mL, with an MIC50 of 0.03 μg/mL and MIC90 of 0.5 μg/mL [2], indicating that cross-resistance between fluconazole and miconazole is not absolute and that miconazole may retain therapeutic utility where fluconazole fails.

Antifungal Resistance Candida albicans Cross-Resistance MIC

Miconazole vs. Econazole and Itraconazole: Superior Activity Against Candida albicans in Direct Comparative MIC Testing

In a direct comparative study of 100 clinical Candida isolates, miconazole and econazole demonstrated superior activity against C. albicans compared to itraconazole and fluconazole, with MIC ranges of 0.016–16 μg/mL for both miconazole and econazole, versus 0.032–16 μg/mL for itraconazole and 0.25–64 μg/mL for fluconazole [1]. For non-albicans Candida species, miconazole and itraconazole exhibited greater activity than the other tested agents [1].

Antifungal Susceptibility Candida albicans MIC Comparison Econazole

Miconazole Resistance Profile: Aneuploidy-Mediated Tolerance Predominates Over Stable Resistance

Exposure of C. albicans to miconazole primarily induces aneuploidy-mediated tolerance rather than stable resistance, a mechanism that is dependent on Hsp90 and calcineurin and involves chromosomal amplification rather than target site mutations [1]. This contrasts with the resistance mechanisms commonly observed with fluconazole and other triazoles, which frequently involve ERG11 mutations and efflux pump upregulation that confer heritable resistance [2]. The observation that 'fungal resistance to miconazole remains relatively low' after over 40 years of topical use [1] supports this differentiation.

Antifungal Tolerance Aneuploidy Candida albicans Resistance Mechanisms

Miconazole High-Value Application Scenarios: Where Evidence Supports Prioritized Selection


Clinical Procurement for Otomycosis Treatment Where Rapid Symptom Relief Is Required

Institutional pharmacy procurement for otolaryngology clinics should prioritize miconazole cream formulations over clotrimazole drops when early (≤4-day) symptom improvement is a documented clinical priority. The head-to-head evidence demonstrates superior early symptomatic resolution with miconazole cream [1], which directly impacts patient satisfaction, follow-up compliance, and resource utilization in outpatient ear infection management.

Reference Standard for In Vitro Antifungal Susceptibility Testing Panels

Clinical microbiology laboratories developing antifungal susceptibility testing panels should include miconazole as a comparator azole when evaluating Candida species, particularly for isolates with documented fluconazole resistance. The compound's retention of activity against fluconazole-resistant strains [1] and its well-characterized MIC distribution (MIC50 0.03 μg/mL, MIC90 0.5 μg/mL) [2] make it a valuable internal control and a clinically relevant second-line susceptibility marker.

Formulation Development Benchmark for Topical Antifungal Bioavailability Studies

Pharmaceutical scientists developing novel topical antifungal delivery systems should utilize miconazole nitrate as a benchmark comparator for in vitro permeation and ex vivo skin retention studies. The compound's established solubility profile in pharmaceutically relevant solvents (buffer pH 2.0 < buffer pH 7.4 < hexane < 1-octanol) and its classification as a BCS Class II drug [1] provide a well-characterized baseline for evaluating formulation enhancements such as nanoemulsions, proniosomal gels, or film-forming sprays. Comparative drug release and permeation data can be quantitatively benchmarked against the extensive miconazole literature.

Antifungal Tolerance and Resistance Mechanism Research in Candida albicans

Investigators studying the evolutionary dynamics of antifungal drug adaptation should employ miconazole as a model imidazole compound to contrast with triazole resistance mechanisms. The demonstration that miconazole exposure primarily induces Hsp90- and calcineurin-dependent aneuploidy-mediated tolerance rather than stable ERG11 mutation-driven resistance [1] establishes this compound as a critical tool for dissecting the distinct genetic and cellular pathways governing tolerance versus resistance in pathogenic fungi.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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